
Methscopolamine bromide
Descripción general
Descripción
Methscopolamine bromide is a muscarinic antagonist that is structurally similar to the neurotransmitter acetylcholine. It is primarily used to treat peptic ulcers, nausea, vomiting, and motion sickness. This compound is a quaternary ammonium derivative of scopolamine and is classified as an anticholinergic agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methscopolamine bromide is synthesized through the methylation of scopolamine. The process involves the reaction of scopolamine with methyl bromide in the presence of a base, such as sodium hydroxide, to form this compound. The reaction is typically carried out in an organic solvent like methanol or ethanol under reflux conditions .
Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is then purified through crystallization or other separation techniques to obtain pure this compound .
Análisis De Reacciones Químicas
Types of Reactions: Methscopolamine bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions:
Substitution Reactions: this compound can react with nucleophiles such as hydroxide ions or amines to form substituted products.
Hydrolysis Reactions: Under acidic or basic conditions, this compound can hydrolyze to form scopolamine and methyl bromide.
Major Products Formed:
Substitution Reactions: Substituted methscopolamine derivatives.
Hydrolysis Reactions: Scopolamine and methyl bromide.
Aplicaciones Científicas De Investigación
Pharmacological Uses
-
Peptic Ulcer Treatment
- Methscopolamine bromide is used as adjunctive therapy in the treatment of peptic ulcers. It reduces gastric acid secretion and inhibits gastrointestinal motility, which can alleviate ulcer-related symptoms . However, it is important to note that it has not been shown to contribute to the healing of peptic ulcers directly .
- Respiratory Conditions
- Irritable Bowel Syndrome
- Neurological Studies
Formulation Developments
Recent studies have focused on optimizing the delivery systems for this compound to enhance its therapeutic efficacy:
- Gastroretentive Floating Tablets
- A study developed gastroretentive floating tablets of this compound using a direct compression method. This formulation aims to prolong the drug's residence time in the stomach, thereby improving absorption and effectiveness in treating peptic ulcers. The best formulation achieved a cumulative drug release of approximately 93.95% over 24 hours .
Formulation | Floating Lag Time (seconds) | Cumulative Drug Release (%) |
---|---|---|
F1 | 82.10 | 93.95 |
F4 | 85.83 | 90.42 |
Case Studies
- Inhibition of Growth Hormone Secretion
- Evaluation of Cognitive Effects
Mecanismo De Acción
Methscopolamine bromide acts by interfering with the transmission of nerve impulses by acetylcholine in the parasympathetic nervous system. It does so by acting as a muscarinic antagonist, blocking the muscarinic acetylcholine receptors. This inhibition reduces the volume and total acid content of gastric secretion, inhibits gastrointestinal motility, and reduces salivary excretion .
Comparación Con Compuestos Similares
Hyoscine butylbromide: Used to treat abdominal pain and cramps.
Atropine: Used to treat bradycardia (slow heart rate) and as a pre-anesthetic to reduce salivation
Methscopolamine bromide stands out due to its specific applications in gastrointestinal disorders and its long history of use in the pharmaceutical industry.
Actividad Biológica
Methscopolamine bromide is a quaternary ammonium compound derived from scopolamine, classified as an anticholinergic agent. It primarily acts as a muscarinic antagonist, blocking the action of acetylcholine at muscarinic receptors, which has significant implications for its therapeutic applications, particularly in gastrointestinal disorders.
This compound exerts its pharmacological effects by antagonizing muscarinic acetylcholine receptors (mAChRs), specifically M1, M2, and M3 subtypes. This blockade inhibits various physiological responses mediated by acetylcholine, including:
- Inhibition of gastrointestinal motility : Reducing secretions and contractions in the digestive tract.
- Antiemetic effects : Preventing nausea and vomiting by acting on the vomiting center in the brain.
- Reduction of gastric acid secretion : Beneficial in treating peptic ulcers.
The drug's mechanism is detailed in the following table:
Receptor Type | Action | Physiological Effect |
---|---|---|
M1 | Antagonist | Decreased gastric secretions |
M2 | Antagonist | Reduction in heart rate |
M3 | Antagonist | Decreased smooth muscle contraction |
Pharmacokinetics
This compound is characterized by poor and unreliable absorption, with a total absorption rate ranging from 10% to 25%. Following oral administration, the onset of action occurs within one hour, with effects lasting approximately 4 to 6 hours. The drug does not significantly cross the blood-brain barrier, limiting central nervous system effects. Key pharmacokinetic properties include:
- Absorption : 10-25%
- Onset of Action : ~1 hour
- Duration of Action : 4-6 hours
- Excretion : Primarily via urine and bile.
Clinical Applications
This compound is primarily indicated for:
- Digestive System Disorders : Effective for managing peptic ulcers and reducing gastric motility.
- Motion Sickness and Nausea : Utilized as an antiemetic.
Clinical studies have demonstrated its efficacy in reducing symptoms associated with these conditions. For example, a study reported that methscopolamine effectively blocked hypothalamic-stimulated release of growth hormone, indicating its role in modulating neuroendocrine functions .
Case Studies and Research Findings
-
Thermal Behavior Study :
A recent study highlighted that this compound exhibits unique thermosalient behavior without accompanying phase transitions. This finding suggests potential applications in materials science beyond pharmacology . -
Growth Hormone Secretion Study :
In a controlled study involving young men, administration of methscopolamine significantly reduced both baseline and stimulated growth hormone levels during sleep studies, demonstrating its impact on hormonal regulation . -
Floating Drug Delivery System Development :
Research focused on optimizing a floating gastroretentive formulation of this compound showed enhanced absorption characteristics. The study utilized direct compression methods to improve drug release profiles, indicating potential for more effective treatment regimens for gastrointestinal disorders .
Propiedades
IUPAC Name |
[(1S,2S,4R,5R)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO4/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11/h3-7,12-17,20H,8-10H2,1-2H3/q+1/t12?,13-,14-,15+,16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCOQTDXKCNBEE-XJMZPCNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
155-41-9 (Bromide), 18067-13-5 (Methylsulfate), 6106-46-3 (Nitrate) | |
Record name | Methscopolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013265106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046931 | |
Record name | Methscopolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
INSOL IN ACETONE & IN CHLOROFORM | |
Record name | METHYLSCOPOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
tropic acid; scopolamine hydrobromide; methylatropine bromide; apomethscopolamine bromide | |
Record name | METHYLSCOPOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER | |
CAS No. |
13265-10-6 | |
Record name | Methscopolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013265106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methscopolamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11315 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methscopolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHSCOPOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDR09VTQ8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHYLSCOPOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Methscopolamine Bromide?
A: this compound acts as a muscarinic receptor antagonist, primarily targeting peripheral muscarinic receptors. [] This means it blocks the action of acetylcholine at these receptors.
Q2: What are the downstream effects of this compound's antagonism of muscarinic receptors?
A: By blocking acetylcholine's effects, this compound inhibits smooth muscle contraction and reduces glandular secretions. [, , , ] This leads to effects such as reduced gastric acid secretion, decreased intestinal motility, and dilated pupils. [, , ]
Q3: Does this compound cross the blood-brain barrier?
A: this compound has limited ability to cross the blood-brain barrier, leading to fewer central nervous system side effects compared to atropine. [, ]
Q4: Can this compound affect growth hormone secretion?
A: Studies in ewes suggest that this compound may inhibit hypothalamic mechanisms that stimulate growth hormone release, but does not affect pituitary responsiveness to growth hormone-releasing hormone. [, ]
Q5: How does this compound compare to Atropine Sulfate in terms of its effects on heart rate?
A: Studies show that this compound can reliably increase heart rate and may offer a more predictable dose-response relationship compared to Atropine Sulfate. [, ] It is suggested that this compound may be more suitable for patients with myocardial infarction due to its lack of central nervous system stimulation. []
Q6: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C18H24NO4Br. Its molecular weight is 398.3 g/mol. []
Q7: Is there any spectroscopic data available for this compound?
A: While the provided abstracts don't offer detailed spectroscopic data, they mention the use of ultraviolet spectrophotometry for its analysis, suggesting a characteristic UV absorption profile. []
Q8: Has this compound shown any unique material properties like thermosaliency?
A: Research indicates that this compound exhibits a thermosalient effect, meaning its crystals jump upon heating and cooling. [] Interestingly, this thermosalient behavior is not associated with a phase transition, unlike other known thermosalient materials. []
Q9: What are the main clinical uses of this compound?
A: this compound is primarily used to treat peptic ulcers and irritable bowel syndrome due to its anticholinergic effects. [, , , , ]
Q10: How is this compound administered?
A: this compound is available in oral formulations, including tablets. [, , ] It can also be administered intravenously for specific applications. [, ]
Q11: Can this compound be used to reduce milk production in ewes at weaning?
A: Studies have shown that this compound, potentially by reducing growth hormone secretion, can effectively reduce milk production in ewes at weaning, and this effect is reversible. [, ] Combining this compound with restricted feeding can further enhance this effect. []
Q12: How does this compound affect gastroesophageal reflux?
A: Research suggests that while Atropine can reduce gastroesophageal reflux by inhibiting transient lower esophageal sphincter relaxations, this compound does not demonstrate this effect, indicating a primarily peripheral mechanism of action. []
Q13: What analytical techniques are commonly employed for the quantification of this compound?
A: High-performance liquid chromatography (HPLC) [, ] and UV spectrophotometry are common methods for quantifying this compound. [, ] Ion-pairing techniques can enhance the separation and analysis of this compound and related tropane alkaloids using HPLC. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.